molecular formula C19H22N2O3 B269007 N-[3-(acetylamino)phenyl]-2-(2,6-dimethylphenoxy)propanamide

N-[3-(acetylamino)phenyl]-2-(2,6-dimethylphenoxy)propanamide

Cat. No. B269007
M. Wt: 326.4 g/mol
InChI Key: HSAGWLYWVXZSDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(acetylamino)phenyl]-2-(2,6-dimethylphenoxy)propanamide, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. It is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are responsible for inflammation and pain.

Mechanism of Action

N-[3-(acetylamino)phenyl]-2-(2,6-dimethylphenoxy)propanamide selectively inhibits COX-2, which is responsible for the production of prostaglandins that are involved in inflammation and pain. By inhibiting COX-2, N-[3-(acetylamino)phenyl]-2-(2,6-dimethylphenoxy)propanamide reduces inflammation and pain without affecting the production of prostaglandins that are involved in normal physiological processes, such as maintaining the integrity of the gastrointestinal tract.
Biochemical and Physiological Effects
N-[3-(acetylamino)phenyl]-2-(2,6-dimethylphenoxy)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. It has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N-[3-(acetylamino)phenyl]-2-(2,6-dimethylphenoxy)propanamide has a number of advantages for use in lab experiments. It is a selective inhibitor of COX-2, which means that it can be used to study the role of COX-2 in various physiological and pathological processes. It is also relatively easy to administer and has a well-established safety profile. However, N-[3-(acetylamino)phenyl]-2-(2,6-dimethylphenoxy)propanamide has some limitations for use in lab experiments. It is not a perfect inhibitor of COX-2, and it can also inhibit COX-1 at higher concentrations. It also has some off-target effects that may complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for research on N-[3-(acetylamino)phenyl]-2-(2,6-dimethylphenoxy)propanamide. One area of research is the development of new derivatives of N-[3-(acetylamino)phenyl]-2-(2,6-dimethylphenoxy)propanamide that have enhanced selectivity for COX-2 and reduced off-target effects. Another area of research is the identification of new targets of N-[3-(acetylamino)phenyl]-2-(2,6-dimethylphenoxy)propanamide that may be involved in its anti-inflammatory and anti-cancer effects. Finally, there is a need for more clinical trials to determine the efficacy of N-[3-(acetylamino)phenyl]-2-(2,6-dimethylphenoxy)propanamide in the treatment of various diseases.

Synthesis Methods

N-[3-(acetylamino)phenyl]-2-(2,6-dimethylphenoxy)propanamide is synthesized through a multi-step process that involves the reaction of 4-(methylsulfonyl)benzenesulfonyl chloride with 3-(acetylamino)phenylboronic acid to yield 4-(3-(acetylamino)phenylsulfonyl)benzenesulfonyl chloride. This intermediate is then reacted with 2,6-dimethylphenol in the presence of a base to yield N-[3-(acetylamino)phenyl]-2-(2,6-dimethylphenoxy)propanamide.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(2,6-dimethylphenoxy)propanamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Its anti-inflammatory properties make it a promising drug for the treatment of chronic inflammation, which is a common feature of many diseases.

properties

Product Name

N-[3-(acetylamino)phenyl]-2-(2,6-dimethylphenoxy)propanamide

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(2,6-dimethylphenoxy)propanamide

InChI

InChI=1S/C19H22N2O3/c1-12-7-5-8-13(2)18(12)24-14(3)19(23)21-17-10-6-9-16(11-17)20-15(4)22/h5-11,14H,1-4H3,(H,20,22)(H,21,23)

InChI Key

HSAGWLYWVXZSDU-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OC(C)C(=O)NC2=CC=CC(=C2)NC(=O)C

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(C)C(=O)NC2=CC=CC(=C2)NC(=O)C

Origin of Product

United States

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